molecular formula C6H9ClN2O2 B8505874 1-Chloromethyl-5,5-dimethyl-imidazolidine-2,4-dione

1-Chloromethyl-5,5-dimethyl-imidazolidine-2,4-dione

Cat. No. B8505874
M. Wt: 176.60 g/mol
InChI Key: GVMLWBGCOWSGIV-UHFFFAOYSA-N
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Patent
US08912173B2

Procedure details

0.69 ml Thionyl chloride was added to a solution of 500 mg 1-Hydroxymethyl-5,5-dimethyl-imidazolidine-2,4-dione in 5 ml DCM at 0° C. for 30 minutes, then left to stir at 25° C. for 16 hours. The mixture was evaporated to dryness and used crude in the synthesis of example 23.
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][N:7]1[C:11]([CH3:13])([CH3:12])[C:10](=[O:14])[NH:9][C:8]1=[O:15]>C(Cl)Cl>[Cl:3][CH2:6][N:7]1[C:11]([CH3:13])([CH3:12])[C:10](=[O:14])[NH:9][C:8]1=[O:15]

Inputs

Step One
Name
Quantity
0.69 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
500 mg
Type
reactant
Smiles
OCN1C(NC(C1(C)C)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
in the synthesis of example 23

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClCN1C(NC(C1(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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